

# The Indazole Core: A Privileged Scaffold in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Fluoro-5-indazolecarboxylic acid methyl ester

**Cat. No.:** B1444867

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The indazole scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged structure" in medicinal chemistry.<sup>[1]</sup> Its unique physicochemical properties, synthetic tractability, and capacity for versatile molecular interactions have cemented its role as a cornerstone in the design of novel therapeutics.<sup>[1][2]</sup> This guide provides a comprehensive exploration of the indazole core, from its fundamental chemical characteristics and synthesis to its profound impact on drug discovery. We will dissect its role as a versatile pharmacophore, analyze structure-activity relationships (SAR), and present detailed case studies of blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib. This document is intended to serve as a technical resource, offering field-proven insights and detailed protocols to empower researchers in their quest to develop the next generation of indazole-based medicines.

## Introduction to the Indazole Scaffold: Structure and Properties

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds of significant interest due to their distinct structural features.<sup>[3][4]</sup> First described by Emil Fischer, the

indazole ring system is relatively rare in nature but is a mainstay of synthetic medicinal chemistry.<sup>[3]</sup>

### 1.1. Chemical Structure and Tautomerism

The indazole core ( $C_7H_6N_2$ ) consists of a benzene ring fused to a pyrazole ring.<sup>[5]</sup> A critical feature is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles.<sup>[6]</sup> The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.<sup>[3][6]</sup> This stability is a direct result of its benzenoid aromatic character, conforming to Hückel's rule with a 10  $\pi$ -electron system.<sup>[3][4]</sup> The position of the nitrogen-bound hydrogen profoundly influences the molecule's electronic properties and its potential as a hydrogen bond donor, a key consideration in drug design.<sup>[3]</sup>

### 1.2. Physicochemical Properties and Bioisosterism

The indazole nucleus is often employed as a bioisostere for other critical biological scaffolds, most notably indoles and purines.<sup>[3][7]</sup> Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

- **Indole Bioisostere:** Replacing an indole's pyrrolic nitrogen with a pyridinic nitrogen to form an indazole can alter hydrogen bonding capabilities and improve metabolic stability by blocking sites susceptible to oxidative metabolism.<sup>[7]</sup>
- **Purine Bioisostere:** The indazole core can mimic the purine ring system found in adenosine, allowing indazole-containing molecules to act as competitive inhibitors at ATP-binding sites, a principle heavily exploited in the development of kinase inhibitors.<sup>[1]</sup>
- **Phenol Bioisostere:** Recent studies have shown that indazole can serve as an effective bioisostere for a phenol group, retaining high binding affinity while preventing the rapid glucuronidation that often plagues phenolic compounds, thereby improving their metabolic profile.<sup>[8]</sup>

The scaffold's rigid, planar structure provides a fixed orientation for substituents, which is advantageous for establishing precise structure-activity relationships (SAR).<sup>[1]</sup>

# Synthetic Strategies for Indazole Derivatives

The construction and functionalization of the indazole core are mature fields in synthetic organic chemistry, with a wide array of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

## 2.1. Classical and Modern Synthetic Methods

A variety of synthetic methods have been developed for indazoles, starting from readily available materials.<sup>[9]</sup>

- Classical Methods: Traditional routes often involve diazotization of anilines followed by intramolecular cyclization. For example, reacting o-toluidine with sodium nitrite leads to an N-nitroso intermediate which cyclizes upon heating.<sup>[3]</sup>
- The Davis-Beirut Reaction: This is a notable method for synthesizing 2H-indazoles and indazolones.<sup>[10][11]</sup> It involves the reaction of an N-substituted 2-nitrobenzylamine in the presence of a base, or from an o-nitrobenzaldehyde and a primary amine.<sup>[11][12]</sup> The reaction is advantageous as it often uses inexpensive starting materials and avoids toxic metals.<sup>[3][11]</sup>
- Transition-Metal Catalysis: Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, for indazole synthesis.<sup>[3]</sup> Rhodium(III)-catalyzed C-H bond functionalization offers an efficient, one-step route to N-aryl-2H-indazoles from azobenzenes and aldehydes.<sup>[13]</sup> These methods provide high yields and functional group tolerance, which are critical for creating diverse chemical libraries for drug screening.

## 2.2. Functionalization of the Indazole Core

Post-synthesis functionalization allows for the fine-tuning of a molecule's properties. Key positions for modification are N1, N2, and C3.

- N-Alkylation/Arylation: Selective functionalization at the N1 or N2 position is crucial for modulating pharmacokinetics and target engagement. Conditions can be tuned (e.g., choice

of base and solvent) to favor one isomer over the other.[14] For example, using cesium carbonate in DMF is effective for selective N1 alkylation.[14]

- C3-Functionalization: The C3 position is frequently modified to introduce groups that can interact with specific pockets in a biological target.[15] Halogenation (iodination, bromination) at C3 serves as a valuable handle for subsequent cross-coupling reactions like Suzuki or Negishi couplings to introduce aryl or heteroaryl groups.[15]

Below is a generalized workflow for synthesizing and functionalizing an indazole core for SAR studies.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and SAR of indazole derivatives.

### 2.3. Detailed Experimental Protocol: Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol describes a representative synthesis of a 2H-indazole derivative via the base-catalyzed Davis-Beirut reaction. The causality behind the choice of reagents is to provide a robust, metal-free cyclization.

- Objective: To synthesize a 2-alkyl-2H-indazole from an N-alkyl-2-nitrobenzylamine.
- Principle: A strong, non-nucleophilic base deprotonates the benzylic position, creating a carbanion that initiates an intramolecular cyclization by attacking the nitro group, leading to N-N bond formation after dehydration.[\[11\]](#)
- Step-by-Step Methodology:
  - Preparation (Self-Validation): Ensure the starting N-alkyl-2-nitrobenzylamine is pure by checking its NMR and melting point. The solvent (e.g., Tetrahydrofuran - THF) must be anhydrous to prevent quenching of the carbanion intermediate.
  - Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-alkyl-2-nitrobenzylamine (1.0 eq) in anhydrous THF.
  - Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of potassium hydroxide (KOH, 5% in ethanol) or another suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise over 10 minutes. The causality here is that a strong base is required to generate the carbanion, but dropwise addition at low temperature controls the exothermic reaction.
  - Reaction Progression: Allow the reaction to warm to room temperature or gently heat to 60 °C and stir for 6-12 hours.[\[3\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The purpose of the aqueous wash is to remove inorganic salts and the base.
  - Purification (Self-Validation): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

- Characterization (Self-Validation): Characterize the final 2H-indazole product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The absence of the nitro group signal in the IR spectrum and the appearance of characteristic aromatic signals for the indazole core in the NMR validate the successful cyclization.

## The Indazole Core in Oncology: A Kinase Inhibitor Powerhouse

The most significant impact of the indazole scaffold in drug discovery has been in oncology, particularly in the development of protein kinase inhibitors.[\[16\]](#) Dysregulation of protein kinases is a common driver of cancer cell proliferation and survival.[\[1\]](#) The indazole core's ability to act as an ATP-competitive inhibitor by mimicking the purine ring of ATP makes it an ideal starting point for kinase inhibitor design.[\[1\]](#)

### 3.1. Case Study: Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC).[\[17\]](#)[\[18\]](#)

- Mechanism of Action: Axitinib potently and selectively inhibits vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[\[17\]](#)[\[19\]](#) These receptors are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize.[\[19\]](#)[\[20\]](#) By binding to the ATP pocket of VEGFR, Axitinib blocks the downstream signaling pathways that lead to endothelial cell proliferation and migration.[\[21\]](#) Its half-maximal inhibitory concentrations (IC<sub>50</sub>) for VEGFR-1, -2, and -3 are in the sub-nanomolar range (0.1-0.3 nmol/L), making it significantly more potent against this family of receptors than other TKIs like sunitinib or sorafenib.[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Axitinib as a VEGFR inhibitor.

- Structure-Activity Relationship (SAR): The indazole core of Axitinib forms crucial hydrogen bonds with the hinge region of the VEGFR kinase domain, mimicking the interactions of the adenine ring of ATP. The N-methyl group on the indazole occupies a specific hydrophobic

pocket, enhancing potency.[\[1\]](#) The pendant phenylsulfide moiety extends into a deeper hydrophobic region, contributing to the high affinity and selectivity of the molecule.

### 3.2. Case Study: Pazopanib (Votrient®)

Pazopanib is another FDA-approved, indazole-containing drug used to treat RCC and soft tissue sarcoma.[\[3\]](#) It is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis.[\[22\]](#)[\[23\]](#)

- Mechanism of Action: Pazopanib inhibits a range of tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR- $\alpha$  and - $\beta$ ), and c-Kit.[\[22\]](#)[\[23\]](#) This multi-targeted approach allows it to simultaneously block several signaling pathways involved in tumor progression and angiogenesis.[\[24\]](#)
- SAR Insights: Like Axitinib, the indazole scaffold of Pazopanib is key for its hinge-binding activity. The N-methyl group is also present. The pyrimidine ring and the sulfonamide group attached to the benzene ring of the indazole make additional interactions within the active site, defining its specific kinase inhibitory profile.

### 3.3. Summary of Indazole-Based Kinase Inhibitors

The versatility of the indazole core has led to the development of numerous kinase inhibitors targeting various cancers.

| Drug Name   | Primary Target(s)     | FDA-Approved Indication(s)                                                                        | Key Structural Feature                           |
|-------------|-----------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------|
| Axitinib    | VEGFR-1, -2, -3       | Advanced Renal Cell Carcinoma (RCC)[ <a href="#">17</a> ]                                         | 1H-Indazole core with N-methyl group             |
| Pazopanib   | VEGFRs, PDGFRs, c-Kit | Advanced RCC, Soft Tissue Sarcoma[ <a href="#">22</a> ][ <a href="#">23</a> ]                     | N-methyl-1H-indazole with sulfonamide            |
| Entrectinib | TRK A/B/C, ROS1, ALK  | ROS1-positive NSCLC, NTRK fusion-positive solid tumors[ <a href="#">6</a> ][ <a href="#">25</a> ] | 3-Amino-1H-indazole core[ <a href="#">26</a> ]   |
| Niraparib   | PARP-1, PARP-2        | Ovarian, Fallopian Tube, Peritoneal Cancer[ <a href="#">6</a> ]                                   | 1H-Indazole-7-carboxamide                        |
| Erdafitinib | FGFR-1, -2, -3, -4    | Urothelial Carcinoma[ <a href="#">16</a> ]                                                        | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole |

## Broader Therapeutic Applications

While oncology is a major area, the privileged nature of the indazole scaffold has enabled its application across a wide range of diseases.[[9](#)][[27](#)]

- **Anti-emetics:** Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[[3](#)][[5](#)] The indazole core acts as a bioisostere for the indole ring of serotonin.[[3](#)][[7](#)]
- **Anti-inflammatory:** Benzydamine and Bendazac are non-steroidal anti-inflammatory drugs (NSAIDs) built upon a 1H-indazole scaffold.[[6](#)]
- **Neuroscience:** Derivatives are being explored for activity against CNS targets, including as antagonists for NMDA receptors and inhibitors of enzymes like monoamine oxidase (MAO). [[8](#)][[28](#)]

- Other Areas: The scaffold has shown promise in developing agents for anti-bacterial, anti-fungal, anti-diabetic, and anti-protozoal applications.[9]

## Future Perspectives and Conclusion

The indazole core continues to be a highly fruitful scaffold in drug discovery.[1] Its journey from a synthetic curiosity to the core of multiple life-saving medicines is a testament to its remarkable chemical and biological versatility.

### Challenges and Opportunities:

- Synthetic Selectivity: While many methods exist, achieving regioselective functionalization, particularly for complex derivatives, remains a key challenge that drives innovation in synthetic methodology.[29]
- New Modalities: The scaffold is being incorporated into newer therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, opening new avenues for targeting previously "undruggable" proteins.
- Exploring New Targets: The proven success in kinase inhibition encourages the exploration of indazole derivatives against other enzyme families and receptor types.

In conclusion, the indazole ring system is a validated privileged scaffold that provides a robust framework for interacting with diverse biological targets. Its favorable physicochemical properties, combined with a rich and expanding portfolio of synthetic methods, ensure that it will remain a central element in the medicinal chemist's toolkit for the foreseeable future. This guide has provided a technical overview of its synthesis, applications, and the logic behind its success, aiming to equip drug discovery professionals with the knowledge to effectively leverage this powerful chemical entity.

## References

- Kumar, A., & Sharma, G. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. *Current Oncology Reports*, 9(2), 115-119.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*, 16, 5196-5221.

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*.
- Wikipedia. (n.d.). Pazopanib.
- Pick, A. M., & Nystrom, K. K. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. *Drugs*, 71(4), 443-454.
- Action Kidney Cancer. (n.d.). Pazopanib.
- Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. *Anti-Cancer Agents in Medicinal Chemistry*, 21(7), 839-860.
- Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. *Mini-Reviews in Medicinal Chemistry*, 12(12), 1293-1300.
- CancerNetwork. (n.d.). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer.
- Wang, H., & Glorius, F. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. *Organic Letters*, 15(18), 4726-4729.
- ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs.
- BenchChem. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Molecules*, 23(10), 2653.
- Haddadin, M. J., et al. (2015). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. *Tetrahedron*, 71(35), 5859-5865.
- Kondaskar, A., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. *Organic Letters*, 11(21), 4874-4877.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Zhu, C., et al. (2025). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. *The Journal of Organic Chemistry*.
- Sharma, V., Kumar, P., & Pathak, D. (n.d.).
- Knochel, P., et al. (2010). Preparation of Polyfunctional Indazoles and Heteroarylazo Compounds Using Highly Functionalized Zinc Reagents. *Organic Letters*, 12(19), 4272-4275.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.

- Li, Y., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. *RSC Advances*.
- IGI Global. (2025). *Indazoles Chemistry and Biological Activities*.
- Wikipedia. (n.d.). Davis–Beirut reaction.
- Wang, Y., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (2025).
- Sonpavde, G., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. *Clinical Medicine Insights: Oncology*, 6, 341-352.
- Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. *Accounts of Chemical Research*, 52(8), 2326-2336.
- CoLab. (2023). Indazole as a privileged scaffold in drug discovery.
- BLDpharm. (2024).
- Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action.
- Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. *RSC Medicinal Chemistry*, 12(10), 1645-1664.
- Patsnap Synapse. (2024).
- Laine, M., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. *Journal of Medicinal Chemistry*, 55(21), 9470-9483.
- Zivi, A., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. *Expert Review of Anticancer Therapy*, 12(10), 1273-1282.
- ResearchGate. (n.d.).
- Kumar, V., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. *Cardiovascular & Hematological Agents in Medicinal Chemistry*, 20(2), 94-104.
- Patrick, G. L. (n.d.).
- ResearchGate. (n.d.). FDA-approved drugs in 2020 containing heterocyclic motifs.
- Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. *Journal of Medicinal Chemistry*, 30(9), 1535-1537.
- Deuther-Conrad, W., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. *Journal of Medicinal Chemistry*, 66(16), 11573-11588.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. [austinpublishinggroup.com](http://austinpublishinggroup.com) [austinpublishinggroup.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 15. [soc.chim.it](http://soc.chim.it) [soc.chim.it]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. inlyta(pfizerpro.com [inlyta(pfizerpro.com])
- 21. What is Axitinib used for? [synapse.patsnap.com]
- 22. Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pazopanib - Wikipedia [en.wikipedia.org]
- 24. actionkidneycancer.org [actionkidneycancer.org]
- 25. pnrjournal.com [pnrjournal.com]
- 26. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Indazole Core: A Privileged Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444867#introduction-to-the-indazole-core-in-drug-discovery>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)